molecular formula C9H14N2O B12834555 1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one CAS No. 602306-54-7

1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one

Katalognummer: B12834555
CAS-Nummer: 602306-54-7
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: QXZLSXPZWYMZFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-ISOBUTYL-3H-IMIDAZOL-4-YL)-ETHANONE is a chemical compound with a unique structure that includes an imidazole ring substituted with an isobutyl group and an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ISOBUTYL-3H-IMIDAZOL-4-YL)-ETHANONE typically involves the reaction of 3-isobutyl-4-imidazolecarboxaldehyde with an appropriate reagent to introduce the ethanone group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of 1-(3-ISOBUTYL-3H-IMIDAZOL-4-YL)-ETHANONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-ISOBUTYL-3H-IMIDAZOL-4-YL)-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The imidazole ring can participate in substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3-ISOBUTYL-3H-IMIDAZOL-4-YL)-ETHANONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(3-ISOBUTYL-3H-IMIDAZOL-4-YL)-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The isobutyl group and ethanone moiety may also contribute to its overall effect by affecting its solubility, stability, and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-ISOBUTYL-3H-IMIDAZOL-4-YL)-METHANOL: This compound has a similar structure but with a methanol group instead of an ethanone group.

    1-(3-ISOBUTYL-3H-IMIDAZOL-4-YL)-PROPANE: This compound features a propane group instead of an ethanone group.

Uniqueness

1-(3-ISOBUTYL-3H-IMIDAZOL-4-YL)-ETHANONE is unique due to the presence of the ethanone group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ethanone functionality is required.

Eigenschaften

CAS-Nummer

602306-54-7

Molekularformel

C9H14N2O

Molekulargewicht

166.22 g/mol

IUPAC-Name

1-[3-(2-methylpropyl)imidazol-4-yl]ethanone

InChI

InChI=1S/C9H14N2O/c1-7(2)5-11-6-10-4-9(11)8(3)12/h4,6-7H,5H2,1-3H3

InChI-Schlüssel

QXZLSXPZWYMZFO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1C=NC=C1C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.